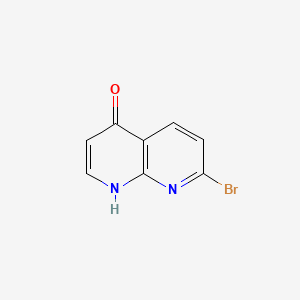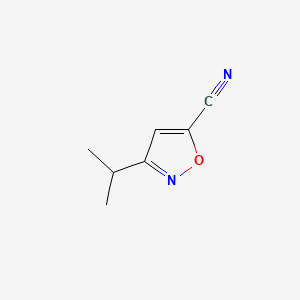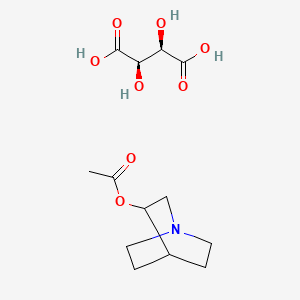
7-Bromo-1,8-naphthyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-1,8-naphthyridin-4(1H)-one, also known as 7-bromonaphthyridin-4-one, is a heterocyclic organic compound that is used in organic synthesis and scientific research. It is a versatile compound, with a wide range of applications in the synthesis of organic compounds and in scientific research.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity : A study by Barlin & Tan (1985) found that N4-substituted 7-bromo-1,5-naphthyridin-4-amines, derived from nicotinic acid, showed significant antimalarial activity. Compounds like 7-bromo-N-(4'-diethylamino-1'-methylbutyl)-1,5-naphthyridin-4-amine showed apparent cures in mice infected with Plasmodium vinckei vinckei.
Reaction with Potassium Amide : Plas, Woźniak, & Veldhuizen (2010) explored the reaction of bromo and chloro 1,8-naphthyridines with potassium amide in liquid ammonia. They discovered the formation of didehydro-1,8-naphthyridine and analyzed the addition ratios of the amide ion (Plas et al., 2010).
Inhibition of Efflux Pumps in Multiresistant Bacteria : Oliveira-Tintino et al. (2020) studied the inhibitory action of 1,8-naphthyridine sulfonamides against TetK and MrsA efflux pumps in Staphylococcus aureus. Their research indicated that these derivatives could potentially inhibit these efflux pumps (Oliveira-Tintino et al., 2020).
Copper-Catalyzed Amination : Anderson, Taylor, Zeller, & Zimmerman (2010) reported a copper-catalyzed amination of amido-bromo-1,8-naphthyridines at room temperature, offering an alternative route to functionalize these compounds (Anderson et al., 2010).
Antibacterial Activity : Araújo-Neto et al. (2021) evaluated the antibacterial and antibiotic-modulating activities of 1,8-naphthyridine derivatives against multi-resistant bacterial strains. They found that these compounds potentiate the activity of fluoroquinolone antibiotics, suggesting their potential in combating bacterial infections caused by multidrug-resistant strains (Araújo-Neto et al., 2021).
Multiple Biological Activities : Madaan, Verma, Kumar, Singh, Jain, & Jaggi (2015) reviewed the wide range of biological activities of 1,8‐naphthyridine derivatives, including antimicrobial, anticancer, anti-inflammatory, and applications in neurological disorders. They highlighted the compound's versatility in therapeutic and medicinal research (Madaan et al., 2015).
Eigenschaften
IUPAC Name |
7-bromo-1H-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-4H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXOJPNXNILGIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)C=CN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704801 |
Source


|
| Record name | 7-Bromo-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,8-naphthyridin-4(1H)-one | |
CAS RN |
1198413-17-0 |
Source


|
| Record name | 7-Bromo-1,8-naphthyridin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198413-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate](/img/structure/B597958.png)

![3-[(1S,3R,7R,10R,11S,14S)-14-[(2R,3R,4S,5S,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B597962.png)


![tert-Butyl imidazo[1,2-a]pyridin-2-yl carbonate](/img/structure/B597965.png)

![Methanol,1-[3-[5-[2-[[(3R)-1-[(1-methyl-1H-pyrazol-3-yl)sulfonyl]-3-piperidinyl]amino]-4-pyrimidinyl]imidazo[2,1-b]oxazol-6-yl]phenoxy]-,1-(dihydrogen phosphate)](/img/structure/B597967.png)



